molecular formula C9H16N4O2 B14870753 N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine

N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine

Cat. No.: B14870753
M. Wt: 212.25 g/mol
InChI Key: FIPBLTNLJRSQIO-UHFFFAOYSA-N
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Description

N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine class of organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from commercially available starting materials. One common method involves the reaction of 2-methylpyrimidine-4,6-diamine with 2,2-dimethoxyethanol under acidic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine ring reacts with the dimethoxyethyl group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of phase transfer catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinase CK2, which is implicated in various diseases such as cancer and neurodegenerative disorders.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and bioanalytical chemistry.

Mechanism of Action

The mechanism of action of N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinase CK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in disease progression. This inhibition can lead to the suppression of cancer cell growth and the modulation of other disease-related processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine: Similar in structure but contains a chlorine atom at the 6-position.

    2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine: Contains a cyclopropyl group instead of a methyl group at the 2-position.

    N4-(2,2-Dimethoxyethyl)pyrimidine-4,6-diamine: Lacks the methyl group at the 2-position.

Uniqueness

N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

4-N-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine

InChI

InChI=1S/C9H16N4O2/c1-6-12-7(10)4-8(13-6)11-5-9(14-2)15-3/h4,9H,5H2,1-3H3,(H3,10,11,12,13)

InChI Key

FIPBLTNLJRSQIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC(OC)OC)N

Origin of Product

United States

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